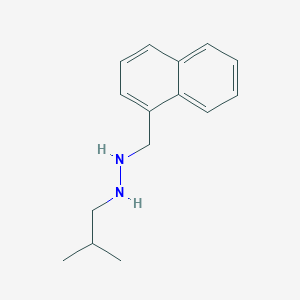
1-Isobutyl-2-(1-naphthylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-2-(1-naphthylmethyl)hydrazine is a chemical compound with the molecular formula C15H20N2 and a molecular weight of 228.34 . It is also known by other synonyms such as 1-Isobutyl-2-(naphthalen-1-ylmethyl)hydrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Detection and Monitoring of Hydrazine
1-Isobutyl-2-(1-naphthylmethyl)hydrazine is part of a broader class of compounds involved in the development of chemodosimetric sensors and fluorescent probes for the selective detection and monitoring of hydrazine (N2H4). Hydrazine is an industrially significant chemical used across various sectors, including agriculture and rocket propellant production. Due to its potential health risks and environmental pollution concerns, accurate and sensitive detection methods are crucial.
Chemodosimetric Sensors : A study introduced a naphthalimide derivative that reacts selectively with hydrazine, leading to significant fluorescence enhancement and color changes. This compound offers a limit of detection below the threshold set by the U.S. Environmental Protection Agency (EPA), showcasing its efficiency in detecting hydrazine in solutions and vapor phases without interference from other amines and metal ions (Lee et al., 2013).
Fluorescent Probes : Recent advancements have seen the development of fluorescent probes for hydrazine with high selectivity and sensitivity, capable of real-time, in vivo bioimaging, and environmental monitoring. These probes, based on various naphthaldehyde derivatives, enable traceable detection of hydrazine in diverse environments, including soil analysis and tissue imaging, overcoming limitations of previous fluorescent probes (Jung et al., 2019).
Environmental and Biological Systems Monitoring
The ability to detect hydrazine accurately at nanomolar concentrations in aqueous media and living systems highlights the significant role of this compound related compounds. These compounds are instrumental in environmental pollution monitoring and assessing hydrazine's impact on biological systems.
- Near-Infrared-Emitting Probes : Probes developed for the detection of hydrazine in complete aqueous mediums and through bioimaging studies enable the monitoring of hydrazine in living cells, offering insights into its biological effects. These probes have practical applications, including the development of eco-friendly test strips for hydrazine detection in water and vapor phases (Vijay & Velmathi, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12(2)10-16-17-11-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16-17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAHKIDYMYIWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNNCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)
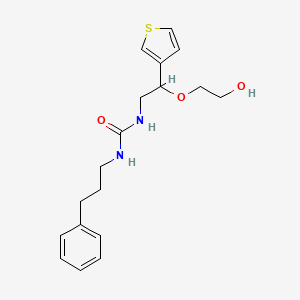
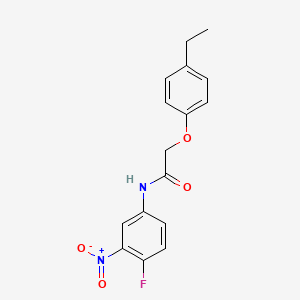

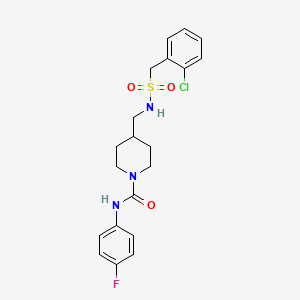

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)


![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
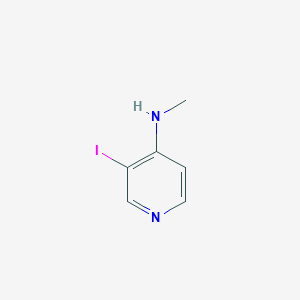
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)